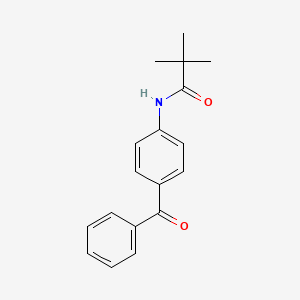
1-Chloropyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure substituted with a chlorine atom at the 1-position and keto groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
1-Chloropyrimidine-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the chlorination of pyrimidine-2,4-dione using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
Starting Material: Pyrimidine-2,4-dione
Reagents: Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)
Conditions: Refluxing the mixture at elevated temperatures (80-100°C) for several hours
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
化学反应分析
Types of Reactions
1-Chloropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The keto groups can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 1-aminopyrimidine-2,4(1H,3H)-dione or 1-alkoxypyrimidine-2,4(1H,3H)-dione can be formed.
Oxidation Products: Higher oxidation states of the pyrimidine ring.
Reduction Products: Reduced forms of the keto groups, potentially leading to hydroxyl derivatives.
科学研究应用
1-Chloropyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-chloropyrimidine-2,4(1H,3H)-dione depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Modulation: It can interact with cellular receptors, altering their activity and downstream signaling pathways.
Chemical Reactivity: The presence of the chlorine atom and keto groups allows for versatile chemical modifications, enabling the compound to participate in various biochemical processes.
相似化合物的比较
Similar Compounds
2-Chloropyrimidine-4,6-dione: Similar structure but with chlorine at the 2-position.
1-Bromopyrimidine-2,4(1H,3H)-dione: Bromine substituent instead of chlorine.
1-Methylpyrimidine-2,4(1H,3H)-dione: Methyl group instead of chlorine.
Uniqueness
1-Chloropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the chlorine atom at the 1-position allows for targeted chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
144441-86-1 |
|---|---|
分子式 |
C4H3ClN2O2 |
分子量 |
146.53 g/mol |
IUPAC 名称 |
1-chloropyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3ClN2O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,(H,6,8,9) |
InChI 键 |
STEQWPADCGBGST-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)NC1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
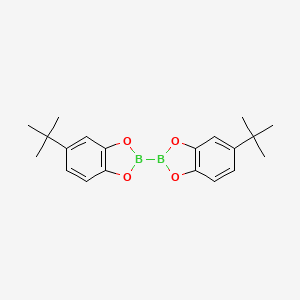
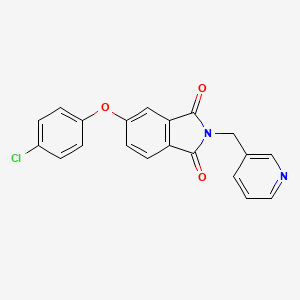

![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
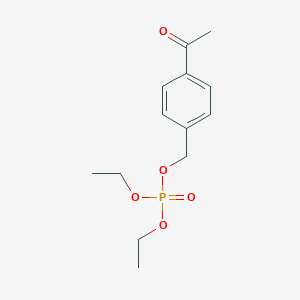
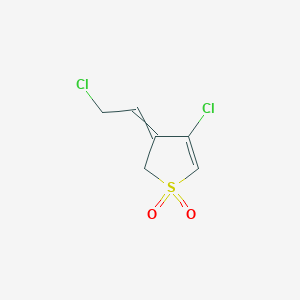
![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)
